molecular formula C14H23N3OS B4635878 1-[4-(Diethylamino)phenyl]-3-(2-methoxyethyl)thiourea

1-[4-(Diethylamino)phenyl]-3-(2-methoxyethyl)thiourea

Cat. No.: B4635878
M. Wt: 281.42 g/mol
InChI Key: FZAFJYPHXCNIAB-UHFFFAOYSA-N
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Description

1-[4-(Diethylamino)phenyl]-3-(2-methoxyethyl)thiourea is an organic compound with the molecular formula C14H23N3OS It is a thiourea derivative, characterized by the presence of a diethylamino group attached to a phenyl ring and a methoxyethyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Diethylamino)phenyl]-3-(2-methoxyethyl)thiourea typically involves the reaction of 4-(diethylamino)aniline with 2-methoxyethyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the industrial synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Diethylamino)phenyl]-3-(2-methoxyethyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(Diethylamino)phenyl]-3-(2-methoxyethyl)thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Diethylamino)phenyl]-3-(2-methoxyethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The presence of the diethylamino and methoxyethyl groups enhances its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

  • 1-[4-(Dimethylamino)phenyl]-3-(2-methoxyethyl)thiourea
  • 1-[4-(Diethylamino)phenyl]-3-(2-phenylethyl)thiourea
  • 1-[4-(Diethylamino)phenyl]-3-(2-ethoxyethyl)thiourea

Comparison: 1-[4-(Diethylamino)phenyl]-3-(2-methoxyethyl)thiourea is unique due to the presence of both diethylamino and methoxyethyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, solubility, and binding affinity towards biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-[4-(diethylamino)phenyl]-3-(2-methoxyethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-4-17(5-2)13-8-6-12(7-9-13)16-14(19)15-10-11-18-3/h6-9H,4-5,10-11H2,1-3H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAFJYPHXCNIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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